molecular formula C13H12F3NO3 B5772263 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole

5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole

Cat. No.: B5772263
M. Wt: 287.23 g/mol
InChI Key: NJKGXLRSYSULLZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole is a substituted oxazole derivative characterized by a trifluoromethyl group at position 4, an ethoxy group at position 5, and a 4-methoxyphenyl substituent at position 2 (Figure 1).

Properties

IUPAC Name

5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-3-19-12-10(13(14,15)16)17-11(20-12)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKGXLRSYSULLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with ethyl oxalate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to cyclization using trifluoromethylating agents like trifluoromethyl iodide under controlled conditions to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazole compounds with altered functional groups.

    Substitution: New derivatives with substituted ethoxy or methoxy groups.

Scientific Research Applications

5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The target compound ’s trifluoromethyl and ethoxy groups likely increase lipophilicity (logP >3), reducing aqueous solubility compared to derivatives with polar groups (e.g., carboxylic acid in ).
  • The thiazole-based ester balances lipophilicity (ester) and polarity (hydroxy), offering intermediate solubility.

Electronic Effects

  • The trifluoromethyl group in the target compound strongly withdraws electrons, stabilizing the oxazole ring against nucleophilic attack .
  • In contrast, chloro and bromo substituents (e.g., compound 4 and 5 in ) provide moderate electron-withdrawing effects, with bromo offering greater polarizability.

Biological Activity

5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole, with CAS number 116671-97-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C13H12F3NO3
  • Molecular Weight : 287.23 g/mol
  • Structure : The compound features an oxazole ring substituted with an ethoxy group and a trifluoromethyl group, which may enhance its biological properties.

Biological Activity Overview

Recent studies have indicated that derivatives of oxazole compounds exhibit a range of biological activities, including anticancer effects. The specific activity of 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole has been investigated in various cellular models.

Anticancer Activity

Research has demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines. For instance, studies on related compounds have shown significant cytotoxic effects against various cancer types:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-715.63Apoptosis induction via p53 pathway
5bU-9370.12–2.78Cell cycle arrest and apoptosis
Reference Compound (Doxorubicin)MCF-710.38DNA intercalation

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which indicated a dose-dependent increase in apoptotic cells in treated cultures .

The biological activity of 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole may be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate the p53 signaling pathway, leading to increased expression of pro-apoptotic factors and caspase activation.
  • Cell Cycle Arrest : Some derivatives exhibit the ability to halt cell cycle progression, particularly in the G2/M phase.
  • Inhibition of Key Enzymes : Oxazole derivatives have been reported to inhibit enzymes involved in cancer metabolism and proliferation.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl and methoxy groups on the phenyl ring significantly influences the biological potency of oxazole derivatives. Modifications to these substituents can enhance or diminish anticancer activity:

Substituent TypeEffect on Activity
Electron-Withdrawing Groups (e.g., CF3)Increase potency
Electron-Donating Groups (e.g., OCH3)Varying effects depending on position

Case Studies

Several case studies have explored the biological effects of related oxazole compounds:

  • Cytotoxicity Against Leukemia Cells : A study demonstrated that certain oxazole derivatives exhibited IC50 values lower than standard chemotherapeutics against leukemia cell lines .
  • In Vivo Studies : Further research is required to assess the in vivo efficacy and safety profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cycloaddition or multi-component reactions. For example, trifluoromethyl-substituted oxazoles can be prepared via cyclization of α,β-unsaturated carbonyl precursors with hydroxylamine derivatives under acidic conditions. Ethoxy and methoxy substituents are introduced via nucleophilic substitution or alkoxylation using ethanol/p-toluenesulfonic acid or methoxybenzene derivatives .
  • Critical Factors : Solvent polarity (e.g., toluene vs. dichloromethane), temperature (reflux vs. room temperature), and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact regioselectivity and yield.

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., trifluoromethyl at C4, ethoxy at C5). The deshielding effect of the trifluoromethyl group (~-60 ppm in 19^19F NMR) is a key marker .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 342.12) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C-O (oxazole ring, ~1250 cm1^{-1}) and C-F (trifluoromethyl, ~1100 cm1^{-1}) provide functional group validation .

Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?

  • Methodology : The -CF3_3 group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability via steric hindrance and electron-withdrawing effects. Computational studies (e.g., DFT) reveal its impact on aromatic ring electron density, influencing reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as discrepancies between experimental and theoretical elemental analysis results?

  • Methodology :

  • Case Study : If experimental C/H/N values deviate from theoretical calculations (e.g., 69.48% C observed vs. 69.12% theoretical), validate via combustion analysis with internal standards (e.g., acetanilide) to rule out moisture or solvent residues .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in substituent positions (e.g., confirming the ethoxy group’s orientation at C5) .

Q. What strategies optimize the compound’s pharmacokinetic profile, particularly metabolic stability and bioavailability?

  • Methodology :

  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) at the ethoxy moiety to enhance solubility. Monitor plasma stability via HPLC-MS in rodent models .
  • In Vitro Assays : Use liver microsomes to assess CYP450-mediated degradation. The trifluoromethyl group reduces oxidative metabolism, as shown in analogs with >80% remaining after 1 hour .

Q. How do computational models predict the compound’s reactivity in catalytic transformations or biological interactions?

  • Methodology :

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or kinases) using AutoDock Vina. The oxazole ring’s planar structure and trifluoromethyl’s hydrophobicity favor interactions with hydrophobic pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C2 of the oxazole ring) .

Critical Analysis of Contradictory Findings

  • Synthetic Yield Variability : reports oxazole yields >80% using metal catalysis, while notes ~60% yields for azido derivatives. This discrepancy may arise from competing side reactions (e.g., azide decomposition); optimizing inert atmospheres and low temperatures is recommended .
  • Biological Activity : While highlights antimicrobial potential, shows limited efficacy in rodent models. Researchers should validate assays using standardized protocols (e.g., CLSI guidelines) and check for compound purity >95% via HPLC .

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